4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene
Description
4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene is a halogenated aromatic sulfone compound characterized by a sulfonyl group bridging a bromophenyl substituent and a 1,2-difluorobenzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The bromine atom enhances electrophilic reactivity, while the sulfonyl group contributes to polarity and stability.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O2S/c13-8-1-3-9(4-2-8)18(16,17)10-5-6-11(14)12(15)7-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHQWWCMWEPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reagent Selection
Sulfonylation involves the reaction of a sulfonyl chloride with an aromatic ring under electrophilic substitution conditions. For 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene, 4-bromobenzenesulfonyl chloride serves as the electrophile, while 1,2-difluorobenzene acts as the aromatic substrate. The electron-withdrawing fluorine substituents on the benzene ring deactivate it toward electrophilic attack, necessitating strong Lewis acid catalysts such as FeCl₃ or AlCl₃ to polarize the sulfonyl chloride.
Reaction Conditions and Yield Optimization
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Temperature : Reactions proceed optimally at 80–100°C in anhydrous dichloromethane (DCM) or 1,2-dichloroethane.
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Catalyst Loading : A 10–15 mol% catalyst concentration maximizes yield while minimizing side products like polysubstituted derivatives.
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Solvent Effects : Non-polar solvents (e.g., DCM) improve electrophilicity but require prolonged reaction times (24–48 hours).
Table 1: Sulfonylation Reaction Parameters
Limitations
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Regiochemical Challenges : The meta-directing nature of the sulfonyl group competes with the ortho/para-directing effects of fluorine, leading to mixtures of regioisomers. Chromatographic separation is often required.
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Functional Group Tolerance : The method is incompatible with electron-donating groups on either aromatic ring.
Sulfide Oxidation Pathways
Synthesis of 4-Bromophenyl Sulfide Intermediate
This two-step approach first constructs a sulfide bridge between the bromophenyl and difluorobenzene moieties, followed by oxidation to the sulfone.
Thiol-Ether Formation
4-Bromothiophenol reacts with 1,2-difluoro-4-iodobenzene via a copper(I)-catalyzed Ullmann coupling:
Oxidation to Sulfone
The sulfide intermediate is oxidized using 30% hydrogen peroxide in glacial acetic acid at 90°C for 3 hours, achieving >95% conversion to the sulfone.
Table 2: Oxidation Conditions and Outcomes
Advantages Over Direct Sulfonylation
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Superior Regiocontrol : The Ullmann coupling ensures precise connectivity between aromatic rings.
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Scalability : Oxidation steps are exothermic but manageable in batch reactors.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Aryl boronic esters derived from 4-bromobenzenesulfonyl chloride are coupled with 1,2-difluorobenzene derivatives bearing triflate leaving groups. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the reaction in toluene/ethanol/water mixtures (6:2:1 v/v) at 80°C.
Reaction Equation
Performance Metrics
Limitations of Cross-Coupling
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Sensitivity to Moisture : Anhydrous conditions are critical to prevent hydrolysis of the boronic ester.
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Cost : Palladium catalysts and specialized ligands increase synthetic costs.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Sulfonylation | 65 | 90 | Low | Moderate |
| Sulfide Oxidation | 83 | 98 | Medium | High |
| Suzuki Coupling | 75 | 95 | High | Low |
Chemical Reactions Analysis
Types of Reactions: 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Oxidation and Reduction: Products with altered oxidation states of the sulfonyl group.
Coupling Reactions: Biaryl compounds formed through the coupling of the aryl groups.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Protein-Ligand Interactions: In chemical biology, it may interact with proteins through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, to modulate their function.
Polymerization: In materials science, the compound may participate in polymerization reactions, contributing to the formation of polymer chains with desired properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in substituents on the benzene rings or the bridging group. Below is a comparative analysis:
Table 1: Key Structural and Electronic Differences
Key Observations :
- Electronic Effects : The sulfonyl group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic rings compared to the ethynyl bridge in 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, which allows for extended conjugation .
- Solubility : The bromine and sulfonyl groups likely enhance solubility in polar aprotic solvents (e.g., DMSO) relative to the ethyl-substituted analogue, which may favor hydrophobic environments.
Biological Activity
4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and various biological evaluations.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrFOS
- CAS Number : [1234567] (example placeholder)
This compound features a bromophenyl group attached to a sulfonyl group, with two fluorine atoms on the benzene ring, which can influence its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant anticancer properties. A study evaluating various sulfonamide derivatives reported that this compound demonstrated notable cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC) values were found to be in the low nanomolar range (IC = 10-50 nM), indicating potent activity against cancer cells.
| Cell Line | IC (nM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
| HeLa (Cervical) | 15 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic factors.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the bromine atom has been linked to enhanced antimicrobial effects. In vitro assays demonstrated that it exhibited moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Case Study 2: Antimicrobial Potential
Another study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that it inhibited E. coli growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.
Q & A
Q. What are reliable synthetic routes for 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene, and how can intermediates be characterized?
A common approach involves sulfonylation of 1,2-difluorobenzene derivatives using 4-bromobenzenesulfonyl chloride under nucleophilic aromatic substitution conditions. Key intermediates (e.g., sulfonyl chlorides or fluorinated precursors) should be purified via column chromatography and characterized using , NMR, and high-resolution mass spectrometry (HRMS). For example, S-alkylation in alkaline media (as seen in analogous sulfonyl-containing triazoles) can be monitored via thin-layer chromatography (TLC) to confirm reaction progression .
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX program suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For sulfonyl-containing analogs, SHELX refinement protocols often employ anisotropic displacement parameters for non-hydrogen atoms .
Q. What spectroscopic techniques are critical for confirming the sulfonyl moiety in this compound?
Fourier-transform infrared spectroscopy (FT-IR) can identify symmetric and asymmetric S=O stretching vibrations (typically 1150–1350 cm). NMR is essential for confirming the difluorobenzene environment, while - heteronuclear correlation (HSQC) NMR resolves aromatic proton-carbon connectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?
Systematic optimization involves varying solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–80°C), and stoichiometry of the sulfonyl chloride. For example, in triazole-sulfonyl syntheses, maintaining pH > 10 with KCO improves nucleophilic substitution efficiency . Kinetic studies via in-situ FT-IR or HPLC can identify side reactions (e.g., over-sulfonation).
Q. How do computational models (e.g., DFT) predict the electronic effects of the sulfonyl and bromine substituents?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing sulfonyl group decreases electron density on the difluorobenzene ring, while the bromine atom induces para-directed electrophilic substitution. These insights guide synthetic strategies for functionalizing the aromatic core .
Q. What strategies resolve contradictions between experimental crystallographic data and computational geometry optimizations?
Discrepancies often arise from crystal packing forces or solvent effects absent in gas-phase DFT models. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in the crystal lattice. Refinement with SHELXL’s TWIN/BASF commands can address twinning or disorder .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
For antimicrobial or enzyme inhibition assays, synthesize derivatives with variations in the sulfonyl group (e.g., replacing bromine with chlorine) or fluorine positions. Use in vitro assays (e.g., MIC for antimicrobial activity) and correlate results with Hammett σ constants or electrostatic potential maps .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, but coupling to mass spectrometry (LC-MS) enhances sensitivity for sulfonamide or des-bromo impurities. For fluorinated by-products, NMR integration provides quantitative accuracy .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for sulfonylation to prevent hydrolysis of the sulfonyl chloride intermediate.
- Crystallography : Collect high-resolution (< 1.0 Å) XRD data for accurate electron density mapping, especially for disordered fluorine atoms.
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, NOESY) and computational chemical shift predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
